(1,2-dimethylpropyl)(2-furylmethyl)[(3-methyl-1H-pyrazol-5-yl)methyl]amine
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important classes of compounds, such as certain dyes and pharmaceuticals .
Molecular Structure Analysis
The pyrazole ring in the compound is a five-membered ring with two nitrogen atoms. The presence of the nitrogen atoms can contribute to the compound’s reactivity. The compound also contains a furylmethyl group, which includes a furan ring, a five-membered aromatic ring with an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. The pyrazole ring, for example, can participate in various reactions, such as substitutions, due to the presence of nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the pyrazole and furan rings could impact its polarity, solubility, and stability .Mechanism of Action
Future Directions
Future research could explore the potential applications of this compound, particularly given the known utility of pyrazole derivatives in various fields. This could include studying its biological activity, developing new synthesis methods, or investigating its physical and chemical properties in more detail .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11(2)13(4)18(10-15-6-5-7-19-15)9-14-8-12(3)16-17-14/h5-8,11,13H,9-10H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZILARWKSRIQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN(CC2=CC=CO2)C(C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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